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molecular formula C9H14N2O B8532256 3-(N-methyl-N-(4-pyridyl)amino)propanol

3-(N-methyl-N-(4-pyridyl)amino)propanol

Cat. No. B8532256
M. Wt: 166.22 g/mol
InChI Key: PJLFVKIQVVGPJE-UHFFFAOYSA-N
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Patent
US06362336B1

Procedure details

Using a procedure analogous to that described for the starting material in Example 46, 4-chloropyridine (885 mg, 59 mmol) and 3-(methylamino)propanol (2.1 g, 0.23 mmol), (Tetrahedron Lett. 1994, 35, 1545-1548), were heated for 8 hours to give 3-(N-methyl-N-(4-pyridyl)amino)propanol (979 mg, 61%).
Quantity
885 mg
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[CH3:8][NH:9][CH2:10][CH2:11][CH2:12][OH:13]>>[CH3:8][N:9]([CH2:10][CH2:11][CH2:12][OH:13])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
885 mg
Type
reactant
Smiles
ClC1=CC=NC=C1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
CNCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated for 8 hours
Duration
8 h

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=NC=C1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 979 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 2560.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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